molecular formula C16H15ClN2O2 B13099315 Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Cat. No.: B13099315
M. Wt: 302.75 g/mol
InChI Key: RIADLAWXBAWXSL-CYVLTUHYSA-N
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Description

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound with the molecular formula C16H15ClN2O2. It is used primarily in proteomics research and has applications in various scientific fields . This compound is characterized by its unique structure, which includes a benzyl group, a chloroacetate moiety, and a hydrazono group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 4-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydrazono groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

benzyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15-

InChI Key

RIADLAWXBAWXSL-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)OCC2=CC=CC=C2)\Cl

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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